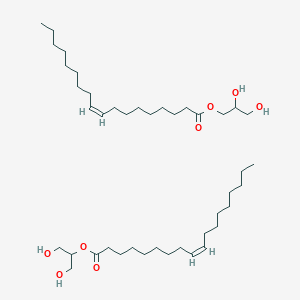
Glycerol monoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glycerol monoleate is typically synthesized through the esterification of glycerol and oleic acid. The reaction can be catalyzed by various catalysts, including solid acid catalysts like Amberlyst 16 resin and silica gel sulfuric acid . The optimal reaction conditions involve a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours . Toluene is often used as a solvent in this process .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, time, and catalyst dosage are carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions
Glycerol monoleate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound results in the formation of glycerol and oleic acid . Oxidation reactions can lead to the formation of peroxides and other oxidative degradation products.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Esterification: Glycerol and oleic acid with acid catalysts like sulfuric acid or solid acid catalysts.
Major Products
Hydrolysis: Glycerol and oleic acid.
Oxidation: Peroxides and other oxidative degradation products.
Esterification: This compound.
科学研究应用
Glycerol monoleate has a wide range of applications in scientific research:
作用机制
The mechanism of action of glycerol monoleate involves its ability to self-assemble into various structures such as micelles and liquid crystals. This self-assembly is driven by the amphiphilic nature of the molecule, which has both hydrophilic (glycerol) and hydrophobic (oleic acid) components . In lubrication, this compound reduces friction by forming a monolayer or multilayers on metal surfaces, preventing direct metal-to-metal contact .
相似化合物的比较
Similar Compounds
Glycerol monostearate: Another glycerol monoester, but with stearic acid instead of oleic acid.
Glycerol monolaurate: A glycerol monoester with lauric acid.
Glycerol monooleate: The compound in focus, with oleic acid.
Uniqueness
Glycerol monoleate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as lower melting point and better emulsifying capabilities compared to other glycerol monoesters . Its ability to form stable liquid crystalline phases makes it particularly valuable in drug delivery and other advanced applications .
生物活性
Glycerol monooleate (GMO) is a monoglyceride derived from glycerol and oleic acid, recognized for its diverse biological activities. This article explores the biological properties of GMO, focusing on its antimicrobial effects, skin permeability enhancement, and self-assembly capabilities, supported by case studies and research findings.
1. Antimicrobial Activity
GMO exhibits significant antimicrobial properties, particularly when used in combination with antimicrobial peptides. A study utilizing molecular dynamics simulations demonstrated that GMO can form nanocarriers with the antimicrobial peptide LL-37. This self-assembly enhances the peptide's antimicrobial efficiency through increased hydrophobic interactions and electrostatic interactions, which stabilize the micelles formed by GMO and LL-37 .
Table 1: Antimicrobial Efficacy of GMO/LL-37 Nanocarriers
| Parameter | Value |
|---|---|
| Peptide Concentration | 1 mg/mL |
| GMO/LL-37 Ratio | 1:1 |
| Antimicrobial Activity | Enhanced against Gram-positive bacteria |
The enhanced activity is attributed to the structural arrangement of LL-37 around GMO aggregates, which reduces the exposure of hydrophobic regions to water, facilitating better interaction with bacterial membranes .
2. Skin Permeability Enhancement
GMO has been studied for its ability to enhance skin permeability for various drugs. A notable case study investigated the effects of GMO in transdermal drug delivery systems, specifically for progesterone. The study utilized confocal microscopy to assess skin penetration and found that treatment with GMO significantly increased the flux of fluorescein across hairless mouse skin by approximately 4.5 times compared to controls .
Table 2: Skin Penetration Enhancement by GMO
| Treatment | Flux (µg/cm²/h) | Control Flux (µg/cm²/h) |
|---|---|---|
| GMO + Mineral Oil | 18.5 | 4.1 |
| Control | 4.1 | - |
The morphological changes observed in the stratum corneum (SC) suggest that GMO alters the skin barrier properties, allowing for greater drug permeation .
3. Self-Assembly Properties
The self-assembly behavior of GMO is crucial for its biological applications. Research indicates that GMO can form various nanostructures such as micelles and vesicles in aqueous environments, driven by hydrophobic interactions among its fatty acid chains. These structures can encapsulate other bioactive compounds, enhancing their stability and bioavailability .
Case Study: Self-Assembly Mechanism
In an experimental setup, molecular dynamics simulations showed that upon mixing with water, GMO formed aggregates that stabilized LL-37 peptides through hydrophobic contacts. This arrangement was found to reduce the conformational entropy of LL-37, further promoting its antimicrobial activity .
属性
分子式 |
C42H80O8 |
|---|---|
分子量 |
713.1 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate;2,3-dihydroxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*9-10,20,22-23H,2-8,11-19H2,1H3/b2*10-9- |
InChI 键 |
SRHVLJPTCHOVAJ-QZOPMXJLSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















